![molecular formula C7H8BrN5 B13035742 3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B13035742.png)
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazolo[3,4-D]pyrimidin-4-amine with methylating agents to introduce the dimethyl groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-D]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine involves inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound interacts with the active site of the enzyme, preventing its normal function .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1H-pyrazolo[3,4-D]pyrimidin-4-amine: Lacks the dimethyl groups, which may affect its biological activity.
4-Amino-3-bromo-1H-pyrazolo[3,4-D]pyrimidine: Another derivative with different substituents that can influence its reactivity and applications.
Uniqueness
3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity as a kinase inhibitor .
Propiedades
Fórmula molecular |
C7H8BrN5 |
|---|---|
Peso molecular |
242.08 g/mol |
Nombre IUPAC |
3-bromo-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H8BrN5/c1-3-10-6(9)4-5(8)12-13(2)7(4)11-3/h1-2H3,(H2,9,10,11) |
Clave InChI |
TVEBFTCKNQHKLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C2C(=N1)N(N=C2Br)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


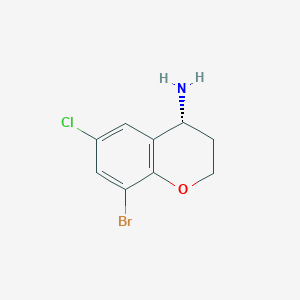

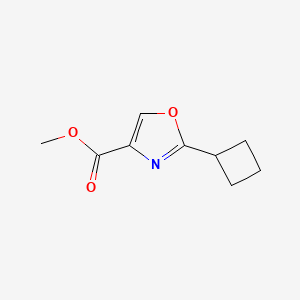

![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)

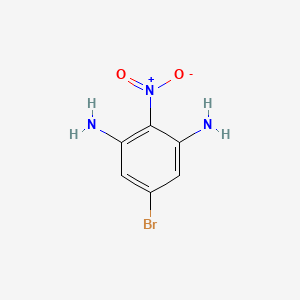
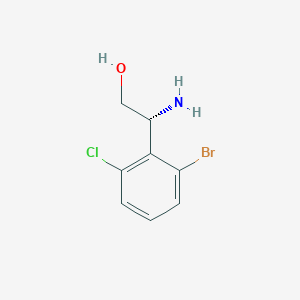
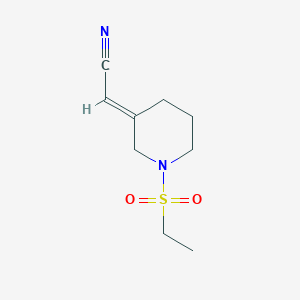
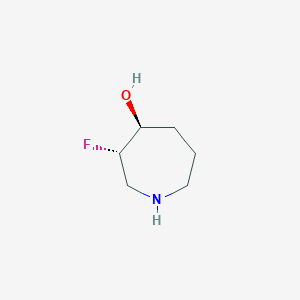

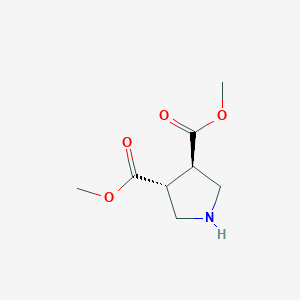
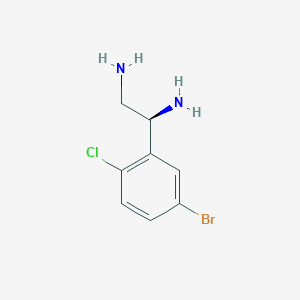
![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
